REACTION_CXSMILES
|
C1(C2CC(=O)CC(=O)C2)C=CC=CC=1.Cl[C:16]1[CH:21]=[CH:20][C:19]([CH:22]2[CH2:27][C:26](=[O:28])[C:25](=[CH:29][N:30]([CH3:32])[CH3:31])[C:24](=[O:33])[CH2:23]2)=[CH:18][CH:17]=1>>[CH3:32][N:30]([CH:29]=[C:25]1[C:26](=[O:28])[CH2:27][CH:22]([C:19]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)[CH2:23][C:24]1=[O:33])[CH3:31]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(CC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C1C(CC(CC1=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |